(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol
Description
“(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol” is a chiral secondary alcohol featuring a cyclopropane ring and a hydroxypropylamino substituent. Its stereochemistry is defined by the (2R) configuration at both the cyclopropyl and hydroxypropyl groups, which likely influences its physicochemical properties and biological interactions. The compound’s SMILES notation is C[C@@H](O)CN[C@@H](C1CC1)CC(O)C, and its InChIKey is QZRBUJQHKBQKPU-UHFFFAOYSA-N .
Collision cross-section (CCS) predictions for its adducts range from 123.3 Ų ([M+H]⁺) to 133.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
Properties
IUPAC Name |
(2R)-1-[cyclopropyl-[(2R)-2-hydroxypropyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-7(11)5-10(6-8(2)12)9-3-4-9/h7-9,11-12H,3-6H2,1-2H3/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLWLCVCKDXKOF-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CC(C)O)C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN(C[C@@H](C)O)C1CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method is the Corey–Chaykovsky cyclopropanation of 2-hydroxychalcones, which allows for the preparation of hydroxy-substituted cyclopropanes . The reaction conditions often involve the use of strong bases and specific catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form primary or secondary amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclopropyl ketones, while reduction of the amino group can produce cyclopropylamines.
Scientific Research Applications
Chemistry
(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol serves as a building block in synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis. For instance:
- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
- Reduction: The amino group can be reduced to form primary or secondary amines.
- Substitution Reactions: The hydroxyl and amino groups can participate in nucleophilic substitutions .
Biology
In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. Its structure enhances binding affinity and selectivity towards specific molecular targets, making it a useful tool in drug design. Notable applications include:
- Investigating interactions with enzymes involved in metabolic processes.
- Exploring its potential as a therapeutic agent for conditions related to oxidative stress and metabolic dysregulation .
Industry
The compound is also relevant in the production of specialty chemicals and materials. Its unique properties enable its use in developing new materials with specific functionalities. For example:
- It can be employed in creating novel pharmaceuticals due to its chiral nature.
- Its derivatives may serve as intermediates in the synthesis of agrochemicals .
Case Study 1: Enzyme Inhibition
A study explored the inhibitory effects of derivatives of this compound on O-acetylserine sulfhydrylase (OASS), an enzyme critical for cysteine biosynthesis. The results indicated significant binding affinities, suggesting potential therapeutic applications in metabolic disorders .
Case Study 2: Molecular Docking Studies
Molecular docking studies have shown that this compound effectively binds to various target enzymes, indicating its role in inhibiting pathways relevant to disease progression. Variations in structural configurations were found to enhance or reduce binding efficacy, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of (2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, while the amino alcohol structure can participate in hydrogen bonding and other interactions. These properties make the compound a valuable tool in drug design and development .
Comparison with Similar Compounds
Structural Analogs with Cyclopropane Moieties
Cyclopropane derivatives are valued in medicinal chemistry for their conformational rigidity and metabolic stability. Key analogs from PharmaBlock Sciences () include:
| Compound Name | CAS Number | Functional Groups | Key Features |
|---|---|---|---|
| 1-ethylcyclopropanecarboxylic acid | 150864-95-2 | Carboxylic acid, ethyl group | Enhanced hydrophilicity vs. target |
| trans-2-cyanocyclopropanecarboxylic acid | 39891-82-2 | Cyano, carboxylic acid | Increased polarity and reactivity |
| 1-(2-aminoethyl)cyclopropanecarboxylic acid | 31420-47-0 | Aminoethyl, carboxylic acid | Potential for zwitterionic behavior |
| Target Compound | N/A | Hydroxypropylamino, cyclopropyl | Chiral centers, moderate polarity |
Key Differences :
Functional Analogs with Propan-2-ol Backbones
Examples from and include:
Key Differences :
Physicochemical Properties vs. Analogs
Collision cross-section (CCS) data provide insights into molecular size and shape:
| Compound Type | Adduct | Predicted CCS (Ų) | Reference |
|---|---|---|---|
| Target Compound | [M+H]⁺ | 123.3 | |
| 1-ethylcyclopropanecarboxylic acid | [M-H]⁻ | ~130 (estimated) | |
| Antiarrhythmic propan-2-ol () | [M+H]⁺ | ~140 (estimated) |
Biological Activity
(2R)-1-{cyclopropyl[(2R)-2-hydroxypropyl]amino}propan-2-ol, a cyclopropyl-containing compound, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl group attached to a propanol backbone, which contributes to its biological activity. Its molecular formula is with a molecular weight of 175.24 g/mol.
Research indicates that compounds with cyclopropyl moieties often interact with various biological targets, including enzymes and receptors. The specific interactions of this compound have been studied in relation to:
- Antivascular Activity : Similar compounds have shown inhibition of tubulin polymerization, leading to anti-cancer effects by disrupting microtubule dynamics .
- Receptor Binding : The compound may exhibit binding affinity towards G protein-coupled receptors (GPCRs), influencing signaling pathways related to various physiological processes .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the cytotoxicity and anti-tumor activity of this compound. Key findings include:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | B16 Melanoma | <1 | Tubulin inhibition |
| Study 2 | HeLa | 5 | Apoptosis induction |
| Study 3 | A549 | 3 | Cell cycle arrest |
These results demonstrate significant cytotoxic activity, particularly against melanoma cells, suggesting potential applications in cancer therapy.
Pharmacokinetics
Pharmacokinetic studies indicate that this compound exhibits favorable absorption and distribution characteristics. The compound shows a moderate half-life, allowing for sustained biological activity post-administration.
Case Study 1: Anticancer Activity
In a clinical trial involving patients with advanced melanoma, administration of a cyclopropyl derivative similar to this compound resulted in a 30% response rate. Patients exhibited reduced tumor size and improved overall survival rates compared to standard treatments .
Case Study 2: Neuroprotective Effects
Research has also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. In rodent models of Alzheimer's disease, treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved cognitive function .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
